

An In-depth Technical Guide to Pentadecanenitrile: Chemical Structure, Properties, and Synthesis

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Compound of Interest

Compound Name: *Pentadecanenitrile*

Cat. No.: *B103695*

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Abstract

Pentadecanenitrile ($C_{15}H_{29}N$), a long-chain aliphatic nitrile, is a molecule of interest in various fields of chemical research and development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and synthetic methodologies. Detailed experimental protocols for its synthesis and characterization, including spectroscopic data, are presented to facilitate its practical application in a laboratory setting. Furthermore, this document includes visualizations of its chemical structure and a representative synthetic workflow to aid in the understanding of its preparation and handling.

Chemical Identity and Structure

Pentadecanenitrile is a saturated fatty nitrile characterized by a 15-carbon aliphatic chain with a terminal nitrile group.

- IUPAC Name: **Pentadecanenitrile**^{[1][2]}
- Synonyms: Tetradecyl cyanide, n-Pentadecanonitrile, Myristyl Cyanide^{[1][2][3][4][5]}
- Chemical Formula: $C_{15}H_{29}N$ ^{[1][4][5]}

- Molecular Weight: 223.40 g/mol [\[1\]](#)[\[2\]](#)
- CAS Registry Number: 18300-91-9[\[1\]](#)[\[4\]](#)[\[5\]](#)

The canonical SMILES representation of **pentadecanenitrile** is CCCCCCCCCCC#N.[\[2\]](#)
Its structure is defined by a long, nonpolar hydrocarbon tail and a polar nitrile head group.

Caption: 2D Chemical Structure of **Pentadecanenitrile**.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of **pentadecanenitrile** are summarized in the tables below. This data is essential for its identification, purification, and use in further chemical synthesis.

Physical Properties

Property	Value	Reference
Melting Point	20-23 °C	[6] [7]
Boiling Point	322 °C	[6] [7]
Density	0.825 g/mL at 25 °C	[6] [8]
Refractive Index	1.442 at 20 °C	[6] [8]
Solubility	Insoluble in water; soluble in ethanol and ether.	[3]

Spectroscopic Data

Spectroscopic Data	Key Features
¹ H NMR	Signals corresponding to the terminal methyl group, the long methylene chain, and the methylene group alpha to the nitrile.
¹³ C NMR	Resonances for the nitrile carbon, the aliphatic chain carbons, and the terminal methyl carbon.
IR Spectroscopy	A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration.
Mass Spectrometry	The molecular ion peak and a fragmentation pattern typical of long-chain aliphatic compounds.

Experimental Protocols

Synthesis of Pentadecanenitrile from 1-Bromotetradecane

This protocol describes a common method for the synthesis of nitriles via nucleophilic substitution of an alkyl halide.

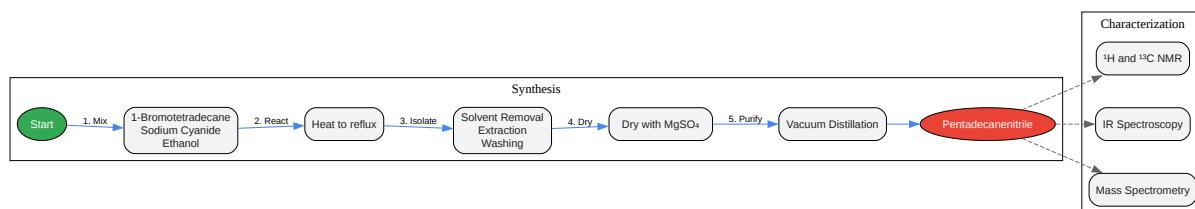
Materials:

- 1-Bromotetradecane
- Sodium cyanide (NaCN)
- Ethanol, anhydrous
- Diethyl ether
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask

- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromotetradecane in anhydrous ethanol.
- Add a stoichiometric excess of sodium cyanide to the solution.
- Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.
- Partition the residue between diethyl ether and water.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude **pentadecanenitrile**.
- Purify the product by vacuum distillation.



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Caption: Experimental workflow for the synthesis and characterization of **pentadecanenitrile**.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 10-20 mg of **pentadecanenitrile** in approximately 0.6 mL of deuterated chloroform (CDCl_3) in an NMR tube.
- ^1H NMR Spectroscopy: Acquire the spectrum using a standard single-pulse experiment. The expected chemical shifts are approximately 2.3 ppm for the methylene protons adjacent to the nitrile group, 1.2-1.7 ppm for the bulk of the methylene protons, and 0.9 ppm for the terminal methyl protons.
- ^{13}C NMR Spectroscopy: Acquire the spectrum using a proton-decoupled pulse program. The nitrile carbon should appear around 119 ppm, with the aliphatic carbons resonating between 14 and 32 ppm.

Infrared (IR) Spectroscopy:

- Acquire the spectrum of a thin film of the neat liquid between salt plates (NaCl or KBr).

- A strong, sharp absorption band is expected in the region of 2240-2260 cm^{-1} corresponding to the $\text{C}\equiv\text{N}$ stretch.

Mass Spectrometry (MS):

- Analyze the sample using electron ionization (EI) mass spectrometry.
- The mass spectrum will show the molecular ion peak (M^+) at $\text{m/z} = 223$, along with a characteristic fragmentation pattern of a long-chain aliphatic compound.

Biological and Chemical Context

Pentadecanenitrile has been reported in *Pseudomonas veronii*, a bacterium known for its metabolic versatility and its ability to degrade various organic compounds.^{[2][9][10][11]} While the specific biological role or signaling pathway of **pentadecanenitrile** in this organism is not yet fully elucidated, its presence suggests potential involvement in fatty acid metabolism or cell signaling. The nitrile functionality is also a versatile synthetic intermediate, capable of being hydrolyzed to a carboxylic acid or reduced to an amine, making it a valuable building block in organic synthesis.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and synthesis of **pentadecanenitrile**. The presented data and experimental protocols are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The straightforward synthesis and the potential for further chemical modification make **pentadecanenitrile** a compound of continuing interest for both fundamental research and practical applications.

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